Methyl (dichlorophosphoryl)acetate
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Overview
Description
Methyl (dichlorophosphoryl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a dichlorophosphoryl group attached to the acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (dichlorophosphoryl)acetate can be synthesized through several methods. One common method involves the reaction of methyl acetate with dichlorophosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like benzene . The general reaction scheme is as follows:
CH3COOCH3+Cl2P(O)Cl→CH3COOCH2P(O)Cl2
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl (dichlorophosphoryl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form dichlorophosphoric acid and methyl acetate.
Reduction: It can be reduced to form corresponding phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted phosphoric esters.
Hydrolysis: Dichlorophosphoric acid and methyl acetate.
Reduction: Phosphine derivatives.
Scientific Research Applications
Methyl (dichlorophosphoryl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (dichlorophosphoryl)acetate involves its interaction with nucleophiles, leading to the formation of substituted products. The dichlorophosphoryl group is highly reactive, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Methyl dichloroacetate: Similar in structure but lacks the phosphoryl group.
Ethyl dichlorophosphorylacetate: Similar but with an ethyl group instead of a methyl group.
Methyl (dimethoxyphosphoryl)acetate: Similar but with methoxy groups instead of chlorine atoms.
Uniqueness
Methyl (dichlorophosphoryl)acetate is unique due to the presence of the dichlorophosphoryl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
methyl 2-dichlorophosphorylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2O3P/c1-8-3(6)2-9(4,5)7/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKMVNMQZHNJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CP(=O)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509684 |
Source
|
Record name | Methyl (dichlorophosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31460-11-4 |
Source
|
Record name | Methyl (dichlorophosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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